L-Isoserine
Overview
Description
(S)-Isoserine
Scientific Research Applications
Taxoid Anticancer Agents : Isoserines serve as essential building blocks for biologically and medicinally important molecules like Taxol (paclitaxel) and Taxotère (docetaxel), which are vital in cancer chemotherapy. Advances in isoserine chemistry have led to the development of second-generation taxoid anticancer agents with exceptional activities against drug-resistant cancer cells (Ojima, Lin, & Wang, 1999).
Synthesis of β-Trifluoromethyl-Substituted Isoserine : Methods have been developed for constructing β-trifluoromethyl-substituted isoserine, leading to the formation of fluorinated isoserines and related compounds. This demonstrates the versatility of isoserine in synthesizing various structurally diverse compounds (Uneyama, Hao, & Amii, 1998).
Enzymatic Reaction Mechanisms : Many isoserines are potent enzyme inhibitors. Their study contributes to understanding enzymatic reaction mechanisms, which is crucial in the design of pharmaceutical drugs (Ojima, Lin, & Wang, 1999).
Inhibitors of Aminopeptidase N : Certain L-isoserine derivatives have been synthesized and evaluated for their ability to inhibit aminopeptidase N (APN)/CD13, showing significant enzyme inhibition and antiproliferative activity against human cancer cell lines (Yang et al., 2012).
Pharmacological Applications : Isoserines have been utilized in creating drug intermediates, such as N-(Anthrancen-9-ylmethyl) isoserines, through multicomponent reactions. These intermediates have applications in the synthesis of anticancer agents (Li et al., 2022).
Neurological Research : (S)-Isoserine has been identified as a selective substrate for the GAT3 transporter, and its administration has shown potential in increasing functional recovery after ischemic stroke in mice (Lie et al., 2017).
Mechanism of Action
Mode of Action
It is known that it can be used in the synthesis of other compounds, such as apn inhibitors .
Biochemical Pathways
L-serine is used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . Moreover, L-serine is the precursor of two relevant coagonists of NMDA receptors: glycine and D-serine .
Pharmacokinetics
A study on the pharmacokinetics of oral l-serine supplementation in a single patient showed that plasma serine levels rise and fall rapidly after oral l-serine intake, suggesting that the optimal dosing for oral l-serine supplementation is at least three times per day .
Result of Action
Its isomer, l-serine, is known to play a crucial role in cell proliferation, growth, differentiation, and function .
Action Environment
It is known that the compound is stable under normal conditions
Biochemical Analysis
Biochemical Properties
L-Isoserine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has been found to inhibit aminopeptidase N (APN)/CD13, an enzyme that is over-expressed on the surface of different tumor cells . This suggests that this compound interacts with APN/CD13 and may inhibit its function .
Cellular Effects
Its ability to inhibit APN/CD13 suggests that it may influence cell function, particularly in tumor cells where APN/CD13 is overexpressed
Molecular Mechanism
Its inhibitory effect on APN/CD13 suggests that it may bind to this enzyme and inhibit its function
Properties
IUPAC Name |
(2S)-3-amino-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNFMYTOJXKLE-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426449 | |
Record name | (S)-Isoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632-13-3 | |
Record name | L-Isoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Isoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-3-Amino-2-hydroxy-propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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